molecular formula C5H10FNO B2673138 3-(Fluoromethyl)pyrrolidin-3-ol CAS No. 1419209-33-8

3-(Fluoromethyl)pyrrolidin-3-ol

Cat. No.: B2673138
CAS No.: 1419209-33-8
M. Wt: 119.139
InChI Key: IKIHPSTVOCWZRB-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-3-ol (CAS 1419209-33-8) is a high-value, fluorinated saturated heterocycle serving as a versatile building block in medicinal chemistry and drug discovery research. The compound features a pyrrolidine ring, a privileged scaffold found in numerous bioactive molecules and approved drugs due to its three-dimensional, non-planar structure which allows for effective exploration of pharmacophore space and enhanced stereochemical diversity . The integration of a fluoromethyl group at the 3-position confers distinct physicochemical advantages; fluorine is known to significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability by forming strong carbon-fluorine bonds that block metabolically labile sites . This strategic combination makes the compound particularly valuable for constructing novel chemical entities targeting a range of human diseases, including potential applications as anticancer, antibacterial, or central nervous system agents . Researchers utilize this chiral scaffold to investigate structure-activity relationships (SAR) and to fine-tune the pharmacokinetic and dynamic profiles of lead compounds, leveraging the stereogenicity of the pyrrolidine ring for achieving target selectivity with enantioselective proteins . The secondary alcohol group provides a synthetic handle for further functionalization, enabling the development of diverse molecular libraries. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-3-5(8)1-2-7-4-5/h7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIHPSTVOCWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 3 Fluoromethyl Pyrrolidin 3 Ol Within Contemporary Chemical Research

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comnih.govnih.gov Its prevalence stems from its structural versatility and inherent biological activity. tandfonline.comresearchgate.net This scaffold is a common feature in a wide array of natural products, particularly alkaloids, and is a key component in numerous synthetic drugs. nih.govmdpi.comwikipedia.org

One of the key advantages of the pyrrolidine scaffold is its three-dimensional (3D) nature, a consequence of the sp³-hybridized carbon atoms in the ring. nih.govresearchgate.net This non-planar structure allows for a more thorough exploration of the pharmacophore space compared to flat, two-dimensional aromatic rings. nih.govresearchgate.net This 3D coverage is crucial for establishing the clinical success of new bioactive molecules. nih.gov The inherent chirality of many pyrrolidine derivatives further contributes to their value, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.govnih.govresearchgate.net

The pyrrolidine nucleus is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org The synthetic flexibility of the pyrrolidine ring allows for precise modifications, enabling the optimization of physicochemical properties to improve target selectivity and reduce off-target effects. tandfonline.com

Role of Fluorine in Modulating Molecular Architecture and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.govnih.gov Fluorine, being the most electronegative element, significantly alters the electronic properties of a molecule, which can in turn affect its physical, chemical, and biological characteristics. tandfonline.comencyclopedia.pubnih.gov

Key Effects of Fluorine Substitution:

Property AffectedImpact of Fluorine
Metabolic Stability Increased due to the strength of the C-F bond. tandfonline.comalfa-chemistry.comtaylorandfrancis.com
Binding Affinity Can be enhanced without significantly increasing molecular size. tandfonline.com
Lipophilicity Generally increased, which can improve membrane permeability. alfa-chemistry.combenthamscience.com
pKa Can be altered, affecting the basicity of nearby functional groups. tandfonline.comencyclopedia.pub

The substitution of hydrogen with fluorine can lead to more stable compounds that are less susceptible to metabolic degradation. tandfonline.comtaylorandfrancis.com This is due to the high strength of the carbon-fluorine bond. encyclopedia.pubtaylorandfrancis.com Furthermore, the small size of the fluorine atom allows it to replace hydrogen with minimal steric hindrance, while its high electronegativity can lead to more favorable interactions with biological targets, thereby increasing binding affinity. tandfonline.combenthamscience.com The increased lipophilicity imparted by fluorine can also enhance a molecule's ability to cross cell membranes. alfa-chemistry.combenthamscience.com

The electronic effects of fluorine are also significant. Its strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can be advantageous for improving oral bioavailability. tandfonline.comencyclopedia.pub These modifications collectively highlight the power of fluorine in fine-tuning the properties of drug candidates. researchgate.net

Chiral Fluorinated Amino Alcohols as Versatile Synthetic Intermediates

Chiral fluorinated amino alcohols represent a valuable class of building blocks in asymmetric synthesis, combining the structural features of amino alcohols with the unique properties of fluorine. nih.govacademie-sciences.fr The synthesis of these compounds is an active area of research, with various methods being developed to control the stereochemistry at multiple chiral centers. mdpi.combeilstein-journals.orgnih.gov

The presence of both a hydroxyl and an amino group provides two reactive sites for further chemical transformations, making them versatile intermediates for the synthesis of more complex molecules. nih.govacademie-sciences.fr The fluorine atom, strategically placed, can influence the reactivity and conformational preferences of the molecule. mdpi.com

The development of stereoselective methods for the synthesis of chiral fluorinated amino acids and their derivatives is of great importance for the pharmaceutical industry. dicp.ac.cnbioorganica.com.ua These methods often employ chiral auxiliaries or catalysts to achieve high enantiomeric purity. mdpi.combeilstein-journals.org The resulting enantiopure compounds are crucial for developing drugs with improved efficacy and reduced side effects. dicp.ac.cn The synthesis of novel chiral fluorinated amino and azamacrolactones has been achieved using fluorinated amino alcohols as starting materials, demonstrating their utility in constructing complex molecular architectures. nih.gov

Synthetic Methodologies for 3 Fluoromethyl Pyrrolidin 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 3-(fluoromethyl)pyrrolidin-3-ol reveals several logical disconnection points, leading to the identification of key precursors. A primary disconnection of the C-N bonds of the pyrrolidine (B122466) ring points towards cyclization strategies. For instance, a common approach involves the use of precursors that can undergo intramolecular cyclization.

Another key consideration is the introduction of the fluoromethyl group. This can be achieved either by starting with a precursor already containing the fluoromethyl moiety or by introducing it at a later stage of the synthesis. Precursors for the former strategy might include fluoromethyl ketones.

The pyrrolidine ring itself can be formed through various methods, including 1,3-dipolar cycloaddition reactions using azomethine ylides and suitable dipolarophiles. acs.org Additionally, intramolecular reactions of appropriately substituted amino alcohols or amino esters can be employed to construct the pyrrolidine scaffold. organic-chemistry.org

Key precursors identified through retrosynthetic analysis include:

Fluoromethyl ketones

Pyrrolidine-3-one derivatives

Amino alcohol and amino ester derivatives

Azomethine ylide precursors and dipolarophiles

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry. This is often achieved through enantioselective and diastereoselective methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for establishing chirality in the synthesis of this compound. thieme-connect.de This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Various catalytic systems have been explored for the asymmetric synthesis of pyrrolidine derivatives. nih.govrsc.org These often involve transition metal catalysts paired with chiral ligands. For example, palladium-catalyzed reactions have been successfully employed for the synthesis of chiral pyrrolidines. umich.edu The choice of catalyst and ligand is crucial for achieving high enantioselectivity. rsc.org The development of novel organocatalysts, particularly those based on the pyrrolidine scaffold itself, has also provided efficient routes to chiral pyrrolidines. nih.gov

Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

Catalyst SystemReaction TypeStereoselectivityReference
Chiral Lewis AcidRadical AdditionHigh enantioselectivity thieme-connect.de
Pyrrolidine-based organocatalystsMichael AdditionExcellent stereoselectivity nih.gov
Palladium/Chiral LigandAlkene AminoarylationHigh enantioselectivity nih.gov

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of chiral pyrrolidine derivatives.

The use of chiral auxiliaries, such as those derived from amino acids or other readily available chiral molecules, can lead to high diastereoselectivity in reactions like alkylation and aldol (B89426) reactions. researchgate.net For instance, chiral oxazolidinones have been widely used as auxiliaries to control the stereochemistry of enolate reactions. wikipedia.orgresearchgate.net The introduction of fluorine-containing chiral auxiliaries has also been shown to improve stereoselectivity in certain reactions. mdpi.com

A notable example involves the 1,3-dipolar cycloaddition of an achiral ylide precursor with a dipolarophile bearing a chiral auxiliary, which has been used to synthesize a precursor to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with high diastereoselectivity. researchgate.net

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce chiral compounds. Enzymes, due to their inherent chirality, can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. google.com

This approach can be particularly useful for the synthesis of optically active amino amides which can be precursors to chiral pyrrolidines. google.com Biocatalysis, using enzymes like hydrolases, reductases, and transaminases, has been employed in the synthesis of various pharmaceutical intermediates, including chiral amino alcohols and lactams that can serve as building blocks for this compound. illinois.edu For example, oxidoreductases can be used for the stereoselective reduction of a ketone to a chiral alcohol, and lipases can be used for the kinetic resolution of racemic mixtures.

Fluorination Strategies for Pyrrolidine Scaffolds

The introduction of fluorine into the pyrrolidine ring is a critical step in the synthesis of this compound. Various fluorination strategies have been developed for this purpose.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of reagents that deliver a fluorine cation (F+) to a nucleophilic center, such as an enol or enolate. mdpi.com This method is a common strategy for introducing fluorine into organic molecules.

A variety of electrophilic fluorinating agents are available, with N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) being widely used. acs.org These reagents are often employed to fluorinate β-dicarbonyl compounds or their corresponding enolates. For instance, the electrophilic fluorination of a 4-oxoproline derivative using Selectfluor has been explored as a route to fluorinated prolines. mdpi.com The choice of the fluorinating agent and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the fluorination. mdpi.comresearchgate.net

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Application
N-FluorobenzenesulfonimideNFSIFluorination of enolates and other carbanions
Selectfluor®F-TEDA-BF4Fluorination of a wide range of nucleophiles
N-FluorosuccinimideNFSIFluorination of succinimide (B58015) derivatives

Nucleophilic Fluorination Methodologies

The introduction of a fluorine atom via nucleophilic substitution is a cornerstone of organofluorine chemistry. In the context of synthesizing this compound, this would typically involve the displacement of a suitable leaving group at the carbinol center of a 3-hydroxy-3-(hydroxymethyl)pyrrolidine precursor or a related derivative. A variety of reagents have been developed for such transformations, each with its own reactivity profile and substrate scope.

Common nucleophilic fluorinating agents include amine-sulfur trifluorides like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), as well as reagents like PyFluor. These reagents are known to convert alcohols to the corresponding fluorides. The reaction of a tertiary alcohol, such as a protected 3-hydroxy-3-(substituted)pyrrolidine, with DAST or a similar reagent would proceed through an intermediate alkoxy-sulfur difluoride, which then undergoes intramolecular or intermolecular nucleophilic attack by fluoride (B91410).

While direct studies on this compound are not extensively detailed in the literature, the synthesis of analogous fluorinated pyrrolidines provides a strong basis for proposed synthetic routes. For instance, the deoxyfluorination of 3-pyrrolidinol (B147423) derivatives has been reported, showcasing the feasibility of introducing fluorine into this heterocyclic system. nih.gov The reaction conditions for such transformations are critical and often require careful optimization of the fluorinating agent, solvent, and temperature to achieve the desired product in good yield and to minimize side reactions.

The table below summarizes representative conditions for nucleophilic fluorination of alcohols, which could be adapted for the synthesis of this compound from a diol precursor.

Fluorinating AgentSubstrate TypeSolventTemperature (°C)Yield (%)Reference
DASTSecondary AlcoholCH₂Cl₂-78 to rt70-90 acs.org
Deoxo-FluorSecondary AlcoholCH₂Cl₂rt85 acs.org
PyFluor/DBUPrimary AlcoholToluenert74 rsc.org
XtalFluor-E/Et₃N·2HFSecondary AlcoholCH₂Cl₂rt>95 acs.org

Note: The yields are generalized from the literature for various alcohol substrates and serve as a predictive guide for the synthesis of the target compound.

Mechanistic Investigations of Key Reaction Steps

Understanding the mechanism of the fluorination reaction is crucial for optimizing reaction conditions and controlling stereoselectivity, particularly when chiral centers are involved, as is the case with stereoisomers of this compound.

Transition State Analysis (Computational and Experimental)

The transition state of a nucleophilic fluorination reaction dictates the stereochemical outcome and the energy barrier of the reaction. For the conversion of a 3-hydroxypyrrolidine derivative to its corresponding fluoride, the reaction can proceed through different mechanistic pathways, such as Sₙ2 or Sₙi (substitution nucleophilic internal).

Computational studies on related systems, such as the fluorination of alcohols with DAST, suggest that the reaction can proceed through a concerted Sₙ2-like mechanism or a stepwise mechanism involving a contact ion pair. The geometry of the transition state, including the angle of attack of the fluoride nucleophile, is a key determinant of the product's stereochemistry. For a tertiary alcohol like the proposed precursor to this compound, steric hindrance around the reaction center would significantly influence the energy of the transition state.

Experimental evidence for the nature of the transition state can be inferred from the stereochemical outcome of the reaction. For example, if a chiral precursor with a specific stereochemistry at the C3 position is used, the stereochemistry of the resulting 3-fluoro-3-(fluoromethyl)pyrrolidine (B1490464) can indicate whether the reaction proceeded with inversion of configuration (characteristic of an Sₙ2 mechanism) or retention of configuration.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at or near the reacting center affects the rate of a chemical reaction. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org

In the context of the synthesis of this compound, a KIE study could involve the use of a precursor deuterated at a specific position. For instance, if the hydroxyl proton of the precursor is replaced with deuterium (B1214612), the observation of a solvent isotope effect could provide insights into the role of proton transfer in the reaction mechanism.

While specific KIE studies for the synthesis of this compound are not available, the principles can be applied. For example, in a deoxyfluorination reaction with DAST, if the C-O bond cleavage is the rate-determining step, a ¹⁸O KIE could be measured. The magnitude of the KIE would provide information about the degree of C-O bond breaking in the transition state.

The table below outlines the types of kinetic isotope effects and their potential interpretation in the context of a nucleophilic fluorination reaction.

Isotopic SubstitutionType of KIEPotential Interpretation
H vs. D at the hydroxyl groupSolvent Isotope EffectIndicates the involvement of proton transfer in the rate-determining step.
¹⁶O vs. ¹⁸O at the hydroxyl groupPrimary KIEProvides information on the extent of C-O bond cleavage in the transition state.
¹²C vs. ¹³C at the carbinol centerSecondary KIECan indicate changes in hybridization at the carbon atom in the transition state.

The application of these mechanistic tools, in conjunction with computational modeling, is essential for a comprehensive understanding of the reaction pathways leading to the formation of this compound and for the development of efficient and stereoselective synthetic methods.

Advanced Spectroscopic and Stereochemical Characterization of 3 Fluoromethyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure and dynamic behavior of 3-(fluoromethyl)pyrrolidin-3-ol in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

The pyrrolidine (B122466) ring is known to exist in non-planar envelope or twist conformations. beilstein-journals.org The introduction of two substituents at the C3 position—a hydroxyl group and a fluoromethyl group—creates a stereocenter and significantly influences the ring's conformational equilibrium. The fluorine atom, being a sensitive NMR nucleus (¹⁹F), serves as an excellent probe for these studies. beilstein-journals.org

Expected NMR Data: Analysis of related compounds suggests the following expected signals. The actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

NucleusExpected Chemical Shift Range (ppm)Key CouplingsInformation Provided
¹H NMR 0.5 - 5.0³JHH, ²JHF, ³JHFDiastereotopic protons of the CH₂F group and pyrrolidine ring would show complex splitting patterns, revealing connectivity and dihedral angles.
¹³C NMR 20 - 90¹JCF, ²JCF, ³JCFThe carbon directly bonded to fluorine will show a large one-bond coupling constant. Carbons 2-3 bonds away will show smaller couplings, confirming the position of the fluoromethyl group. The C3 carbon will appear as a quaternary signal.
¹⁹F NMR -200 to -230 (referenced to CFCl₃)²JFH, ³JFHThe chemical shift is highly sensitive to the local electronic environment. Coupling to adjacent protons provides structural confirmation. ichorlifesciences.com

Elucidation of Absolute Configuration via Advanced NMR Techniques (e.g., HOESY, NOESY)

For a chiral molecule like this compound, determining its absolute configuration is critical. While NMR is not the primary method for this, advanced techniques can reveal the relative stereochemistry and through-space proximities of atoms, which can be correlated with computational models to infer the absolute configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close in space (<5 Å). For this compound, NOESY can establish the relative orientation of the fluoromethyl group with respect to the protons on the pyrrolidine ring. For instance, correlations between the CH₂F protons and specific ring protons would indicate their spatial proximity, helping to define the ring's pucker and substituent orientation. nih.gov

Heteronuclear Overhauser Effect Spectroscopy (HOESY): This is a ¹⁹F-¹H version of NOESY and is particularly powerful for fluorinated molecules. nih.gov A HOESY experiment would directly measure the spatial proximity between the fluorine atom and protons on the pyrrolidine ring. Observing a strong HOESY correlation between the fluorine and a specific proton on the ring would provide definitive evidence of their relative orientation, which is a key component in assigning the conformation. nih.gov

Dynamic NMR Studies of Conformational Equilibria

The pyrrolidine ring is not static; it undergoes rapid conformational changes at room temperature. numberanalytics.com Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide thermodynamic and kinetic information about these conformational equilibria.

For this compound, the pyrrolidine ring likely exists in an equilibrium between two primary envelope conformations (e.g., C2-endo and C2-exo). At low temperatures, the interconversion between these conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. numberanalytics.com By analyzing the changes in the NMR spectra (particularly ¹⁹F NMR, due to its sensitivity) as a function of temperature, researchers can determine the energy barrier for ring inversion and the relative population of each conformer. beilstein-journals.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for determining the enantiomeric purity and are often used in conjunction with computational methods to assign the absolute configuration (R or S) of a chiral center.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. While this compound lacks a strong chromophore, the hydroxyl and fluoromethyl groups attached to the chiral center can result in weak CD signals in the far-UV region.

The experimental CD spectrum, showing positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for a particular enantiomer. To assign the absolute configuration, the experimental spectrum is compared to a theoretically predicted spectrum. This is achieved by performing quantum-chemical calculations for one enantiomer (e.g., the R-enantiomer) and comparing the calculated spectrum to the experimental one. A match confirms the absolute configuration of the sample.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a plain curve far from an absorption band and shows a "Cotton effect" (a peak and a trough) in the region of an absorption band.

Similar to CD spectroscopy, ORD is used to characterize chiral compounds. The shape and sign of the Cotton effect curve are characteristic of a specific enantiomer. By comparing the experimentally measured ORD curve with curves predicted from theoretical calculations, the absolute configuration of this compound can be determined.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the types of bonding. These techniques are complementary and are used to create a "molecular fingerprint" for identification.

For this compound, key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H stretch: Signals in the 2850-3000 cm⁻¹ region from the CH₂ groups of the pyrrolidine ring and the fluoromethyl group.

C-F stretch: A strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ region.

C-O stretch: A signal in the 1050-1200 cm⁻¹ region.

N-H stretch: A peak around 3300-3500 cm⁻¹ for the secondary amine in the pyrrolidine ring.

By analyzing the precise frequencies and shapes of these bands, particularly the O-H and N-H stretching bands, information about intermolecular and intramolecular hydrogen bonding can be inferred. For instance, a shift to a lower frequency for the O-H stretch can indicate strong hydrogen bonding, which plays a role in the crystal packing and solution-state conformation of the molecule. Theoretical calculations are often used to assign the observed vibrational bands to specific molecular motions.

Infrared (IR) Spectroscopy

No specific experimental Infrared (IR) spectroscopy data for this compound has been found in published scientific literature. While general IR absorption regions are known for functional groups present in the molecule (such as O-H, C-N, and C-F bonds), a dedicated spectrum or a table of characteristic peaks for this compound is not available.

Typically, the IR spectrum of a pyrrolidinol derivative would be expected to show characteristic absorption bands. For instance, the hydroxyl (-OH) group would exhibit a broad stretching vibration, and the carbon-nitrogen (C-N) bond of the pyrrolidine ring would have a characteristic stretching band. The presence of the fluoromethyl group would introduce a carbon-fluorine (C-F) stretching vibration. However, without experimental data, a precise analysis is not possible.

Raman Spectroscopy

There is no available information or published research detailing the Raman spectroscopy of this compound. Raman spectroscopy provides complementary information to IR spectroscopy by detecting non-polar bond vibrations. For this compound, it could potentially provide insights into the carbon backbone of the pyrrolidine ring and the symmetric vibrations of the fluoromethyl group. However, no such studies have been identified.

X-ray Crystallography for Solid-State Structure Elucidation

A search for X-ray crystallography data for this compound did not yield any results. This indicates that the single-crystal X-ray structure of this compound has likely not been determined or, if it has, the data has not been deposited in public crystallographic databases. X-ray crystallography would provide definitive information on the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidine ring. Without this data, the precise solid-state structure remains unconfirmed.

Computational and Theoretical Investigations of 3 Fluoromethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 3-(Fluoromethyl)pyrrolidin-3-ol. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the electronic landscape and energy characteristics of the molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netnih.gov The B3LYP functional, a hybrid method, is particularly common for its accuracy in predicting molecular structures and properties. nih.govscience.gov DFT calculations allow for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining a molecule's reactivity. scirp.orgmdpi.com The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions. mdpi.com For instance, a smaller HOMO-LUMO gap can indicate higher reactivity.

DFT calculations can also be used to predict various molecular properties, including:

Vibrational frequencies: These calculations help in the assignment of experimental infrared (IR) and Raman spectra. science.govscirp.org

Thermodynamic parameters: Properties like enthalpy of formation can be calculated and compared with experimental values. scielo.br

Electronic absorption spectra: Time-dependent DFT (TD-DFT) can predict UV-visible absorption wavelengths. nih.govresearchgate.net

Below is a table showcasing typical data obtained from DFT calculations for a related pyrrolidine (B122466) derivative.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-0.10324 HartreeB3LYP/6-31G(d,p)
LUMO Energy-0.16090 HartreeB3LYP/6-31G(d,p)
HOMO-LUMO Gap0.05766 HartreeB3LYP/6-31G(d,p)
Dipole Moment2.004 DB3LYP/6-31+G(d,p)
Rotational Constants (GHz)A: 2.5, B: 1.8, C: 1.1B3LYP/6-31+G(d,p)

Note: The data presented is illustrative for a pyrrolidine derivative and may not represent this compound exactly.

Ab Initio Methods for Conformation and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular conformation and reactivity. acs.org Hartree-Fock (HF) theory is a fundamental ab initio method that serves as a starting point for more advanced calculations. acs.org Post-HF methods, such as Møller–Plesset perturbation theory and coupled-cluster theory, incorporate electron correlation to achieve higher accuracy. acs.org

These methods are instrumental in:

Determining stable conformers: By calculating the potential energy surface, researchers can identify the most stable three-dimensional arrangements of the atoms in a molecule.

Investigating reaction mechanisms: Ab initio calculations can model the energy profiles of chemical reactions, identifying transition states and intermediates to elucidate reaction pathways.

Molecular Dynamics Simulations of the Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules over time. researchgate.netnih.gov By simulating the motions of atoms and molecules, MD provides a detailed picture of the conformational landscape, which is the collection of all possible conformations a molecule can adopt. unimore.itelifesciences.org These simulations are particularly useful for understanding the flexibility of the pyrrolidine ring and the influence of the fluoromethyl and hydroxyl groups on its puckering.

MD simulations can reveal:

Conformational equilibria: The relative populations of different conformers at a given temperature.

Transition pathways: The routes and energy barriers for transitions between different conformations.

Solvent effects: How the presence of a solvent influences the conformational preferences of the molecule. researchgate.net

The insights from MD simulations are crucial for understanding how this compound might interact with biological targets, as its conformation can significantly affect its binding affinity.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of NMR chemical shifts, for example, can aid in the assignment of experimental spectra and provide confidence in structure elucidation. nih.gov DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, have been shown to be effective in predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. science.govnih.gov

Similarly, theoretical calculations of vibrational frequencies using DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. nih.govscirp.org The accuracy of these predictions is often improved by scaling the calculated frequencies to account for systematic errors in the computational methods. science.gov

The table below illustrates the comparison between experimental and computationally predicted NMR chemical shifts for a related fluorinated compound.

NucleusExperimental Shift (ppm)Calculated Shift (ppm)Method/Basis Set
¹H7.267.30mPW1PW91/6-31G(d,p)
¹³C128.5129.0B3LYP/6-31G(d,p)
¹⁹F-62.4-62.1HF/6-311++G**

Note: This data is for illustrative purposes and is based on findings for other fluorinated organic molecules. nih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry plays a vital role in understanding the reactivity of this compound by mapping out potential reaction pathways and identifying the associated transition states. researchgate.net DFT calculations are frequently employed to determine the energetics of these pathways, providing insights into the feasibility and kinetics of various chemical transformations. researchgate.net

By calculating the activation energies for different potential reactions, such as nucleophilic substitution or elimination, researchers can predict the most likely reaction products under specific conditions. This information is critical for designing synthetic routes and for understanding the metabolic fate of the compound in biological systems. The electron-withdrawing nature of the fluoromethyl group, for example, can be computationally analyzed to predict its influence on the reactivity of the pyrrolidine ring.

Chemical Reactivity and Transformational Chemistry of 3 Fluoromethyl Pyrrolidin 3 Ol

Reactions at the Hydroxyl Moiety

The tertiary alcohol at the C3 position is a significant site for chemical reactions, although its reactivity is often influenced by steric hindrance from the surrounding pyrrolidine (B122466) ring and the fluoromethyl group.

Etherification and Esterification

The conversion of the tertiary hydroxyl group in 3-(Fluoromethyl)pyrrolidin-3-ol to ethers or esters typically requires specific conditions to overcome the steric hindrance and the lower reactivity characteristic of tertiary alcohols.

Etherification: Direct Williamson ether synthesis is challenging for tertiary alcohols due to competing elimination reactions. However, etherification can be achieved under specific conditions. For instance, reaction with a strong base like sodium hydride to form the alkoxide, followed by treatment with an alkyl halide, can yield the corresponding ether. Alternatively, acid-catalyzed additions to alkenes or using specific alkylating agents can be employed.

Esterification: Standard Fischer esterification conditions (acid catalyst with a carboxylic acid) are generally ineffective for tertiary alcohols. More reactive acylating agents are necessary. The use of acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, can facilitate the formation of the corresponding ester. Acylation catalysts like 4-dimethylaminopyridine (B28879) (DMAP) may be required to enhance the reaction rate.

Table 1: Representative Etherification and Esterification Reactions

Transformation Reagent(s) Base/Catalyst Product Type
O-Alkylation Alkyl halide (e.g., CH₃I) Strong base (e.g., NaH) Tertiary Ether
O-Acylation Acid Chloride (e.g., CH₃COCl) Pyridine Tertiary Ester
O-Acylation Carboxylic Anhydride (e.g., (CH₃CO)₂O) DMAP Tertiary Ester

Oxidation and Reduction Pathways

The tertiary nature of the hydroxyl group in this compound dictates its behavior under oxidative and reductive conditions.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary or secondary alcohols (e.g., PCC, Swern, Dess-Martin periodinane). This is because they lack a hydrogen atom on the carbinol carbon, making direct oxidation to a ketone impossible without cleavage of a carbon-carbon bond. Such cleavage would require harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate (B83412) under forcing conditions), leading to the degradation of the pyrrolidine ring.

Reduction: The direct reduction or dehydroxylation of a tertiary alcohol is a challenging transformation. It typically involves a two-step process. First, the hydroxyl group must be converted into a better leaving group, such as a tosylate, mesylate, or halide. Subsequently, the intermediate can be reduced using a hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions Involving the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is a nucleophilic center and is readily susceptible to a variety of chemical transformations.

N-Alkylation and Acylation

The nitrogen atom of the pyrrolidine ring can be easily functionalized through alkylation and acylation reactions, which are fundamental for modifying the compound's properties.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups onto the nitrogen.

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or HOBt) to form the corresponding N-acyl derivatives (amides). umich.edu These reactions are generally high-yielding and proceed under mild conditions. This transformation is often used to protect the nitrogen atom during reactions at other parts of the molecule or to introduce specific functional groups. nih.govresearchgate.net

Table 2: Typical N-Alkylation and N-Acylation Reactions for Pyrrolidines

Transformation Reagent(s) Conditions Product Type
N-Alkylation Alkyl bromide (R-Br) Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) N-Alkyl-pyrrolidine
Reductive Amination Aldehyde (R-CHO) Reducing agent (e.g., NaBH(OAc)₃) N-Alkyl-pyrrolidine
N-Acylation Acid Chloride (R-COCl) Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) N-Acyl-pyrrolidine (Amide)
Peptide Coupling Carboxylic Acid (R-COOH) Coupling agent (e.g., HOBt/DCC) N-Acyl-pyrrolidine (Amide)

Ring-Opening Reactions

While the pyrrolidine ring is generally stable, specific methodologies have been developed for the cleavage of the C-N bonds in such unstrained cyclic amines. researchgate.net These deconstructive transformations can provide access to structurally diverse linear amine derivatives. Modern methods often involve photoredox catalysis or the use of specific reagents like difluorocarbene to enable the cleavage of otherwise inert C-N bonds. researchgate.net For instance, N-acyl pyrrolidines can undergo reductive ring-opening in the presence of a Lewis acid and a photoredox catalyst. researchgate.net The applicability of these methods to this compound would likely require initial N-acylation to activate the ring system for cleavage.

Reactivity of the Fluoromethyl Group

The fluoromethyl (-CH₂F) group at the C3 position is a key structural feature that significantly influences the molecule's properties. The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group chemically robust and generally stable to many reaction conditions. mdpi.com

Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the monofluoromethyl group has a more modest inductive effect. It is not typically a reactive handle for nucleophilic substitution. The fluorine atom is a poor leaving group, and any potential Sₙ2 reaction at the fluoromethyl carbon is sterically hindered by its attachment to a quaternary carbon. The primary role of the fluoromethyl group in the context of reactivity is steric and electronic. It can influence the reactivity of the nearby hydroxyl group through steric hindrance and subtle electronic effects. Furthermore, the C-F bond is generally resistant to metabolic degradation, a property often exploited in medicinal chemistry. mdpi.com

Stability and Reactivity towards Nucleophiles

The stability of this compound is a critical consideration, particularly in solution and in the presence of nucleophiles. Monofluoroalkyl groups, such as the fluoromethyl group in this compound, can exhibit inherent instability, especially when an intramolecular nucleophile is present. The carbon-fluorine bond can be susceptible to cleavage through SN2 reactions. acs.org

In the context of this compound, the nitrogen atom of the pyrrolidine ring can act as an internal nucleophile. Under certain conditions, such as elevated temperatures or specific pH environments, this could potentially lead to decomposition. For instance, studies on similar compounds containing a 2-(fluoromethyl)pyrrolidinyl moiety have shown significant decomposition in solution at pH 7.4 and 50°C over several days. acs.org The proposed mechanism for this degradation involves the intramolecular displacement of the fluoride (B91410) ion by the pyrrolidine nitrogen, leading to the formation of a bicyclic aziridinium (B1262131) intermediate. This reactive intermediate can then be attacked by nucleophiles, such as water or hydroxide (B78521) ions, resulting in the formation of ring-opened or rearranged products. acs.org

The reactivity of the tertiary alcohol in this compound towards nucleophiles is also influenced by the adjacent fluoromethyl group. The strong electron-withdrawing nature of the fluorine atom can impact the acidity of the hydroxyl proton and the susceptibility of the tertiary carbon to nucleophilic attack. While tertiary alcohols are generally less reactive in SN2 reactions due to steric hindrance, the electronic effects of the fluoromethyl group may modulate this reactivity.

Potential for Further Fluorination or Defluorination

The introduction of additional fluorine atoms to or the removal of the existing fluorine atom from this compound represents potential pathways for chemical transformation.

Further Fluorination: The synthesis of gem-difluoro and trifluoromethyl pyrrolidine derivatives is an active area of research, as increased fluorination can further enhance metabolic stability and modulate biological activity. researchgate.netresearchgate.netrsc.org Various methods for the synthesis of 3,3-difluoropyrrolidines and other polyfluorinated analogues have been developed, often employing azomethine ylide chemistry. researchgate.netacs.org While direct fluorination of the tertiary alcohol in this compound to create a difluoromethyl group at the same position would be challenging, it is conceivable that the existing fluoromethyl group could be modified or that alternative synthetic routes starting from different precursors could yield such polyfluorinated pyrrolidinols. nih.gov

Derivatization for Complex Molecular Architectures

This compound serves as a valuable and versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govnih.gov Its trifunctional nature (secondary amine, tertiary alcohol, and fluoromethyl group) allows for a wide range of derivatization reactions, enabling the construction of diverse molecular scaffolds with potential biological activity. researchgate.netresearchgate.net

Use as a Chiral Building Block in Heterocyclic Synthesis

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.gov The introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov When in a chiral form, this compound becomes a highly valuable synthon for asymmetric synthesis, allowing for the creation of enantiomerically pure heterocyclic compounds. nih.govnih.govresearchgate.netmdpi.comrsc.org

The stereochemistry of the pyrrolidine ring and its substituents can have a profound impact on biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules like proteins and enzymes. nih.gov The use of chiral this compound as a starting material ensures the transfer of its stereochemistry to the final product, which is crucial for developing drugs with improved efficacy and reduced side effects. nih.govmdpi.comresearchgate.net

The table below summarizes the key attributes of this compound as a chiral building block.

AttributeDescriptionImplication in Heterocyclic Synthesis
Chirality Possesses a stereogenic center at the 3-position.Enables the synthesis of enantiomerically pure complex molecules.
Fluorine Atom The fluoromethyl group alters electronic properties and can improve metabolic stability.Can lead to compounds with enhanced pharmacokinetic and pharmacodynamic profiles.
Pyrrolidine Scaffold A common motif in biologically active compounds.Provides a proven structural framework for drug design.
Functional Groups The secondary amine and tertiary alcohol allow for versatile derivatization.Facilitates the construction of diverse and complex heterocyclic architectures.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyrrolidine ring in this compound can act as a ligand, coordinating to metal ions to form coordination complexes. Pyrrolidine derivatives are widely used as ligands in transition metal chemistry. nih.gov The presence of the fluoromethyl group can significantly influence the coordination chemistry of this molecule.

The strong electron-withdrawing effect of the trifluoromethyl group is known to modulate the electronic and steric properties of ligands and the resulting metal complexes, which can affect their stability, reactivity, and catalytic activity. chemrxiv.org Similarly, the monofluoromethyl group in this compound is expected to alter the electron density on the nitrogen atom, thereby influencing its coordination properties.

The table below outlines the potential roles of the different functional groups of this compound in coordination chemistry.

Functional GroupPotential Role in Coordination
Pyrrolidine Nitrogen Primary coordination site to the metal center.
Hydroxyl Group Potential for secondary coordination (chelation).
Fluoromethyl Group Influences the electronic properties of the nitrogen donor atom and may participate in non-covalent interactions.

Molecular Recognition and Mechanistic Biochemical Probing in Vitro/in Silico

Exploration of Ligand-Receptor/Enzyme Interactions through Computational Docking

Computational docking serves as a powerful predictive tool to visualize and analyze the binding of ligands to their protein targets at a molecular level. For fluorinated pyrrolidine (B122466) derivatives, these in silico methods provide crucial insights into binding site architecture and the specific interactions that drive affinity and selectivity.

Molecular docking studies on pyrrolidine derivatives have been instrumental in identifying key interactions within the binding pockets of various enzymes and receptors. nih.govarabjchem.orgjbcpm.com For compounds analogous to 3-(Fluoromethyl)pyrrolidin-3-ol, docking simulations predict that the pyrrolidine ring often occupies hydrophobic pockets within the target protein. tandfonline.com The hydroxyl and fluoromethyl groups at the C3 position are critical for forming specific interactions.

The introduction of fluorine can lead to favorable orthogonal multipolar C-F···C=O interactions with the protein backbone, a phenomenon observed in numerous protein-ligand complexes. acs.org FMAP analysis, an algorithm for mapping favorable fluorine sites, has shown that fluorine atoms often position themselves within 3.5 Å of a backbone carbonyl group, contributing to binding affinity. acs.org For instance, in the case of a thrombin inhibitor, a 4-fluoro substitution on a benzyl (B1604629) group resulted in a five-fold improvement in inhibitory activity, with the fluorine atom interacting with the backbone carbonyl of an asparagine residue. acs.org Similarly, docking studies of pyrrolidine sulfonamides as GlyT1 inhibitors have shown that these molecules can form various chemical bonds with amino acid residues like TYR 124, ASP 475, and GLU 480. arabjchem.org

Table 1: Predicted Interactions from In Silico Docking of Pyrrolidine Analogs

Interacting Ligand Group Potential Interacting Residue/Group Type of Interaction Reference
Pyrrolidine Ring Hydrophobic residues (e.g., Leu, Trp) Hydrophobic Interaction, σ–π tandfonline.com
Fluoromethyl Group Backbone Carbonyl (e.g., Ser, Asn) Multipolar C-F···C=O acs.org
Hydroxyl Group Polar residues (e.g., Ser, Asp) Hydrogen Bonding nih.gov
Pyrrolidine Nitrogen Acidic residues (e.g., Asp, Glu) Hydrogen Bonding, Ionic tandfonline.com

In silico studies are crucial for building Structure-Activity Relationship (SAR) models, which correlate a compound's structural features with its biological activity. For the this compound scaffold, SAR is heavily influenced by the stereochemistry of the pyrrolidine ring and the nature of substituents. nih.gov

The fluorine atom, while seemingly a minor substitution, can drastically alter a molecule's electronic properties and conformation. The trifluoromethyl group, for example, is known to be a strong electron-withdrawing group that can also introduce steric hindrance, restricting rotation around the pyrrolidine ring and thereby influencing binding affinity. mdpi.comnih.gov In a series of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, those containing a 3-(4-fluoro)phenyl group showed potent inhibition of M. tb growth. nih.gov Similarly, in a study of pyrrolidine-based chalcones, derivatives with a trifluoromethylphenyl group were identified as potent dual inhibitors of α-amylase and α-glucosidase. nih.gov

Biochemical Assay Development for Target Identification (In Vitro, Mechanistic)

Biochemical assays are essential for validating computational predictions and quantitatively measuring the interaction of a compound with its biological target. These assays are performed in vitro using purified enzymes or receptors to ensure that the observed effects are a direct result of the compound's interaction with the target, free from confounding cellular factors.

The pyrrolidine scaffold is present in numerous enzyme inhibitors. nih.govnih.govresearchgate.net Assays to determine the inhibitory potential of compounds like this compound typically involve incubating the purified target enzyme with varying concentrations of the compound and measuring the enzyme's activity.

For example, the inhibitory activity of pyrrolidine derivatives against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, has been evaluated. nih.govresearchgate.net These assays measure the rate at which the enzyme hydrolyzes a specific substrate, which often produces a chromogenic or fluorogenic product. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is a key parameter for quantifying potency. In one study, pyrrolidine derivatives showed significant inhibitory activity against α-amylase and α-glucosidase with IC50 values in the microgram per milliliter range. nih.gov Another study on N-acetylpyrrolidine derivatives also demonstrated inhibition of these enzymes. nih.gov

Table 2: Example of Enzyme Inhibition Data for Pyrrolidine Derivatives

Compound Class Target Enzyme IC50 Value Reference
Pyrrolidine Derivative 3f α-Glucosidase 27.51 µg/mL nih.gov
Pyrrolidine Derivative 3a α-Amylase 36.32 µg/mL nih.gov
N-acetylpyrrolidine 4a α-Glucosidase 0.52 mM nih.gov
N-acetylpyrrolidine 4b α-Amylase 3.21 mM nih.gov
Pyrrolidine-based Chalcone 5 α-Amylase 2.00 µM nih.gov
Pyrrolidine-based Chalcone 5 α-Glucosidase 1.14 µM nih.gov

Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The test compound is then added in increasing concentrations to compete with the labeled ligand for binding.

For fluorinated pyrrolidine derivatives, such assays are critical for determining their binding affinity (Ki) and selectivity for different receptor subtypes. researchgate.netnih.gov For instance, fluorinated pyrrolidine derivatives have been evaluated for their binding to the κ-opioid receptor (KOR) using radioligand binding studies with [3H]U-69,593. researchgate.net These studies revealed high KOR affinity for certain endo-configured amines, with Ki values in the low nanomolar range. researchgate.net Similarly, a fluorinated benzamide (B126) derivative of pyrrolidine, [3H]NCQ 115, was shown to bind to dopamine (B1211576) D2 receptors with a high affinity (Kd = 214 pM). nih.gov Such assays are fundamental for understanding the pharmacological profile of new compounds. rsc.orgiaea.org

Fluorescence Quenching and Other Biophysical Techniques for Interaction Analysis (In Vitro)

Biophysical techniques provide a deeper understanding of the thermodynamics and kinetics of ligand-protein interactions. nih.govnih.govbioscipublisher.combiophys.jpdiva-portal.org Fluorescence quenching is a particularly useful method for studying these interactions.

In a typical fluorescence quenching experiment, the intrinsic fluorescence of a protein (usually from tryptophan or tyrosine residues) is monitored as a ligand is added. If the ligand binds near these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence signal. This phenomenon can be used to determine binding constants (Kq) and to understand the accessibility of the fluorophores to the quencher (the ligand). doi.orgtandfonline.comtandfonline.comresearchgate.net

The Stern-Volmer equation is often used to analyze the quenching data, which can reveal whether the quenching is due to a dynamic process (collisional) or a static process (formation of a non-fluorescent ground-state complex). nih.gov Studies on pyrrolidine derivatives have used fluorescence quenching to investigate their binding to proteins like human serum albumin (HSA), confirming strong binding interactions. nih.gov While direct fluorescence quenching studies on this compound are not prominently reported, the principles of this technique are broadly applicable to understanding its binding to target proteins.

Other biophysical methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide invaluable data on binding affinity, stoichiometry, kinetics, and structural changes upon ligand binding. nih.govbioscipublisher.com

Isotope Labeling for Mechanistic Elucidation in Biochemical Systems

While specific studies employing isotope labeling for the direct mechanistic elucidation of This compound in biochemical systems are not extensively documented in publicly available research, the principles and applications of this technique are well-established for analogous compounds, particularly other fluorinated and pyrrolidine-containing molecules. Isotope labeling is a powerful tool for tracing the metabolic fate of a compound, determining reaction mechanisms, and probing molecular interactions in vitro and in silico. This section will discuss the established methodologies and findings for structurally related compounds, providing a framework for how This compound could be studied.

The core principle of isotope labeling involves replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common stable isotopes used in biochemical studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). The introduction of these heavier isotopes can be detected by various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to follow the molecule through complex biological processes.

For a compound like This compound , several atoms are potential candidates for isotopic labeling to probe its biochemical interactions. Labeling the pyrrolidine ring with ¹³C or ¹⁵N could help in tracking the integrity of the ring during metabolic transformations. For instance, studies on the metabolism of other pyrrolidine-containing structures have utilized such approaches to determine if the ring is opened or remains intact.

Deuterium (²H) labeling is particularly useful for investigating reaction mechanisms, often through the study of the kinetic isotope effect (KIE). The C-H bond is weaker than the C-D bond, so if a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This effect can provide strong evidence for a specific mechanistic pathway. For example, in the study of enzyme-catalyzed reactions, a significant KIE upon deuteration of a specific position on a substrate analogue suggests that a hydrogen atom is abstracted from that position during the catalytic cycle. While not directly on This compound , extensive mechanistic studies using deuterium labeling have been performed on related azaheterocycles to understand reaction selectivities and pathways. researchgate.net

Furthermore, the fluorine atom in This compound provides a unique intrinsic probe. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly suitable for NMR spectroscopy. ¹⁹F NMR is a sensitive technique for probing the local environment of the fluorine atom. Changes in the ¹⁹F chemical shift can provide information about binding events to a protein, conformational changes, or proximity to other functional groups. Fluorinated proline analogues have been extensively used as ¹⁹F NMR reporters to study protein structure and dynamics. researchgate.netresearchgate.net This highlights the potential of using the inherent fluorine atom of This compound as a powerful spectroscopic label without the need for isotopic enrichment.

Isotopic labeling with radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) is another approach, primarily used for its high sensitivity in detecting very small quantities of a compound or its metabolites in complex biological matrices. For instance, the synthesis of ¹¹C-labeled daclatasvir, a drug containing a pyrrolidine moiety, has been developed for use in human clinical studies to understand its distribution and pharmacokinetics. mdpi.com

The table below illustrates a hypothetical dataset from an in vitro experiment aimed at understanding the interaction of isotopically labeled This compound analogues with a target enzyme, as analyzed by mass spectrometry and NMR.

Labeled AnalogueAnalytical TechniqueObserved ChangeMechanistic Implication
[2-¹³C]-3-(Fluoromethyl)pyrrolidin-3-ol¹³C NMR SpectroscopyChemical shift change upon binding to the enzyme.Indicates interaction of the pyrrolidine ring with the enzyme's active site.
[Ring-d₄]-3-(Fluoromethyl)pyrrolidin-3-olKinetic AssayDecrease in the rate of enzymatic modification (Kinetic Isotope Effect).Suggests C-H bond cleavage at the pyrrolidine ring is part of the rate-determining step.
This compound¹⁹F NMR SpectroscopySignificant change in ¹⁹F chemical shift upon addition of the enzyme.Confirms binding and indicates a change in the electronic environment of the fluoromethyl group.
[¹⁵N]-3-(Fluoromethyl)pyrrolidin-3-olMass SpectrometryDetection of ¹⁵N-labeled fragments in metabolic breakdown products.Elucidates the metabolic fate of the nitrogen atom in the pyrrolidine ring.

This table is a hypothetical representation to illustrate the application of isotope labeling and does not represent actual experimental data for this compound.

Advanced Analytical Method Development for 3 Fluoromethyl Pyrrolidin 3 Ol

Chromatographic Separations for Purity and Isomeric Analysis

Chromatography stands as a cornerstone for assessing the purity and resolving isomers of pharmaceutical compounds. mpg.de For 3-(Fluoromethyl)pyrrolidin-3-ol, both liquid and gas chromatography techniques are essential, each adapted to the specific analytical requirements of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers, which is critical as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. nih.govphenomenex.com The separation of the (R)- and (S)-enantiomers of this compound can be effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in resolving a wide range of chiral compounds, including those with pyrrolidine (B122466) structures. nih.govresearchgate.net

For the enantioseparation of pyrrolidine derivatives, columns like Chiralpak® are often employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution. phenomenex.comgoogle.com

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Enantiomers

ParameterCondition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Outcome Baseline separation of (R)- and (S)-enantiomers

Note: This table presents a typical starting method. Optimization of the mobile phase ratio and additive may be required for optimal resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is primarily suited for volatile and thermally stable compounds. sci-hub.se Due to the presence of a hydroxyl group and a secondary amine, this compound is a polar and non-volatile compound, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. sigmaaldrich.com

Derivatization with silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy. sci-hub.se These reagents react with the active hydrogens of the hydroxyl and amine groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. These derivatives exhibit increased volatility and produce characteristic mass spectra useful for identification. sigmaaldrich.com

The GC-MS analysis of the derivatized compound allows for both the assessment of purity by separating volatile impurities and structural confirmation through the mass spectrum of the derivative. acgpubs.org

Table 2: GC-MS Analysis Protocol for Derivatized this compound

StepDescription
1. Derivatization React the sample with MTBSTFA in acetonitrile (B52724) at 100°C for derivatization of -OH and -NH groups.
2. GC Separation Use a non-polar capillary column (e.g., SLB-5ms) with a temperature program starting at 100°C and ramping up to 300°C.
3. MS Detection Employ Electron Ionization (EI) at 70 eV.
4. Analysis Identify the derivative peak by its retention time and characteristic mass spectrum, including the molecular ion and fragments like [M-57]+ (loss of tert-butyl).

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. leeder-analytical.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. It measures the mass of ions with very high accuracy (typically to four or five decimal places). leeder-analytical.com This precision allows for the determination of the elemental formula of the molecule and its fragments, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₅H₁₀FNO), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 3: Calculated Exact Masses for HRMS Analysis

SpeciesFormulaCalculated Exact Mass (m/z)
Neutral Molecule [M]C₅H₁₀FNO123.0746
Protonated Molecule [M+H]⁺C₅H₁₁FNO⁺124.0825
Sodiated Molecule [M+Na]⁺C₅H₁₀FNONa⁺146.0644

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a compound by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. sciex.com The fragmentation pattern is like a fingerprint for the molecule, providing definitive structural confirmation.

For this compound, the protonated molecule (m/z 124.0825) would be selected in the first mass analyzer. In the collision cell, it would be fragmented through collision-induced dissociation (CID). The resulting product ions would then be analyzed in the second mass analyzer. Likely fragmentation pathways include the loss of water (H₂O), the loss of the fluoromethyl group (CH₂F), and ring-opening fragments.

Table 4: Plausible MS/MS Fragmentation of [C₅H₁₀FNO+H]⁺ (m/z 124.1)

Precursor Ion (m/z)Proposed FragmentLossFragment m/z (Calculated)
124.1[M+H - H₂O]⁺H₂O106.1
124.1[M+H - CH₂F]⁺CH₂F91.0
124.1[M+H - H₂O - C₂H₄]⁺H₂O, C₂H₄78.0
106.1[C₅H₉FN]⁺H₂O106.1

Capillary Electrophoresis (CE) for Enantiomeric Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. nih.govchromsoc.jp For the enantiomeric separation of this compound, CE in the electrokinetic chromatography (EKC) mode is particularly suitable. nih.gov

In this method, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. dergipark.org.tr The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. The choice of cyclodextrin (B1172386) (e.g., neutral β-CD or charged sulfated-β-CD) and the optimization of its concentration, buffer pH, and applied voltage are key to achieving successful enantioseparation. The coupling of CE with mass spectrometry (CE-MS) can further enhance sensitivity and provide structural confirmation of the separated enantiomers. nih.govnih.gov

Future Directions and Emerging Research Avenues

Integration into Advanced Materials and Nanotechnology

The introduction of fluorine into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. nih.gov These characteristics are highly desirable in the field of materials science. Fluorinated N-heterocycles, including pyrrolidine (B122466) derivatives, are of great interest for their potential applications in creating novel materials. clockss.org

Research has indicated that fluorinated pyrrolidines are being explored as potential monomers for the development of advanced materials like conductive polymers and liquid crystals. vulcanchem.com Organofluorine compounds are often employed as foundational building blocks for more complex systems, including fluoropolymers and fluorinated network materials. nih.gov For instance, pyrrolidinium (B1226570) cations have been incorporated into polyphenylene oxide backbones to create ionomer binders for alkaline fuel cells, demonstrating a tangible application in materials science. mdpi.com Given these precedents, 3-(Fluoromethyl)pyrrolidin-3-ol could serve as a valuable monomer or precursor for synthesizing high-performance fluorinated polymers and materials with tailored properties for specialized applications.

Development of Novel Catalytic Transformations utilizing this compound as a Catalyst or Building Block

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis. nih.gov Pyrrolidine and its derivatives are widely utilized as organocatalysts, chiral controllers, and ligands for transition metals in asymmetric synthesis. nih.gov The development of organocatalysts derived from or related to proline, a close structural relative, has been a major focus of research for the past two decades. nih.gov

The introduction of fluorine into these catalytic systems can significantly influence their efficacy. Fluorinated dipeptides based on proline have been successfully used as organocatalysts in asymmetric aldol (B89426) reactions. nih.gov The fluorine atom can alter the electronic properties and conformational stability of the catalyst, leading to enhanced selectivity and reactivity. nih.govnih.gov

As a fluorinated tertiary alcohol derivative of the pyrrolidine ring, this compound is a promising candidate for use as a building block in the synthesis of new organocatalysts. researchgate.net Its structure is well-suited for creating catalysts for key organic transformations, such as asymmetric aldol and Michael reactions, where fine-tuning of steric and electronic properties is crucial for achieving high enantioselectivity. mdpi.com

Green Chemistry Approaches in the Synthesis of Fluorinated Pyrrolidines

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, aiming to develop environmentally benign and sustainable processes. uniroma1.itresearchgate.net The synthesis of pyrrolidines and their derivatives is an active area for the application of these principles. nih.gov Strategies such as microwave-assisted organic synthesis (MAOS) have been shown to increase synthetic efficiency while aligning with green chemistry goals. nih.gov

Future synthetic routes towards this compound and other fluorinated pyrrolidines are expected to increasingly incorporate green methodologies. These may include:

Use of Greener Solvents: Employing aqueous media or ethanol-water mixtures can replace hazardous organic solvents. organic-chemistry.orgrsc.org

Catalyst-Free Reactions: The development of multi-component domino reactions that proceed under catalyst-free conditions represents a significant step towards more sustainable synthesis. researchgate.netrsc.org

Photocatalysis: Harnessing visible light to catalyze reactions offers a green and sustainable route to complex heterocyclic compounds, including fluorinated pyrrolidines. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, as demonstrated in some asymmetric aldol reactions using pyrrolidine-based catalysts, minimizes waste and environmental impact. mdpi.com

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research for predicting molecular properties and designing novel compounds. nih.govbenthamscience.com For pyrrolidine derivatives, computational methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are widely used to design new molecules with specific biological activities and to understand their interaction with protein targets. nih.govresearchgate.netscispace.com

For this compound, future research will likely leverage computational tools to:

Design Novel Catalysts: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms and predict the reactivity and stereoselectivity of catalysts derived from this compound. nih.gov This allows for the rational design of new catalysts with enhanced performance.

Predict Material Properties: Computational methods can be employed to assess the stability and properties of polymers or other materials incorporating the this compound scaffold, guiding experimental efforts. mdpi.com

Discover New Reactions: As demonstrated in recent studies, computational screening can be used to discover entirely new chemical reactions, which could be applied to synthesize novel fluorinated heterocycles from derivatives of this compound. eurekalert.org

Tailor Biological Activity: By modeling the interactions of virtual derivatives with biological targets, researchers can predict their potential as therapeutic agents and prioritize the synthesis of the most promising candidates. chapman.edu

This computational-first approach accelerates the discovery and development process, reduces experimental costs, and allows for the creation of derivatives with precisely tailored reactivity and function. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(fluoromethyl)pyrrolidin-3-ol, and how can its purity be optimized?

  • Methodology : Key approaches include:

  • Redox-neutral C-H functionalization : Utilizing intermediates like N-aryliminium ions to introduce fluoromethyl groups via nucleophilic attack with fluoromethyl boronic acids or organofluorine reagents .
  • Epoxide ring-opening : Epifluorohydrin (a fluorinated epoxide) can serve as a fluoromethylation reagent in ring-opening reactions with pyrrolidin-3-ol derivatives .
    • Purity optimization : Chromatographic techniques (HPLC, flash chromatography) and recrystallization are critical. Enantiomeric purity may require chiral stationary phases or enzymatic resolution .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Key techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for backbone assignment; 19F NMR to confirm fluoromethyl group presence and position .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
  • X-ray crystallography : Resolves stereochemistry and crystal packing effects, especially for enantiopure forms .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

  • The fluoromethyl group introduces steric hindrance and electronic effects, altering nucleophilic attack trajectories. For example, the (S)-enantiomer may exhibit higher catalytic activity in organocatalytic reactions due to optimized hydrogen-bonding interactions. Comparative studies with enantiomers (e.g., from ) highlight divergent reactivity in cross-coupling or cycloaddition reactions .

Q. What strategies exist for overcoming competing side reactions during fluoromethylation of pyrrolidin-3-ol derivatives?

  • Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl groups can shield reactive amines during fluoromethylation .
  • Redox-neutral conditions : Minimize oxidative byproducts by avoiding harsh reagents (e.g., using boronic acids in C-H activation) .
  • Temperature control : Lower temperatures reduce undesired nucleophilic substitutions at the fluoromethyl group.

Q. How can computational chemistry predict the biological activity of this compound derivatives in drug discovery?

  • Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities.
  • Quantum Mechanical Calculations : DFT studies assess electronic effects of the fluoromethyl group on transition states or binding pockets.
  • QSAR models : Correlate structural features (e.g., fluorine position, stereochemistry) with activity data from assays like JC-1 mitochondrial membrane potential tests .

Q. What are the challenges in achieving high enantiomeric excess for this compound via catalytic asymmetric synthesis?

  • Steric and electronic factors : Fluorine's electronegativity destabilizes transition states in asymmetric catalysis.
  • Catalyst design : Chiral phosphine ligands or organocatalysts (e.g., cinchona alkaloids) must accommodate fluoromethyl steric bulk.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing intermediates, as seen in asymmetric 1,3-dipolar cycloadditions .

Key Research Gaps

  • Limited data on in vivo metabolic stability of fluoromethyl-pyrrolidine derivatives.
  • Mechanistic studies on fluoromethyl group's role in modulating enzyme inhibition (e.g., kinases or proteases).

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